Ophiopogonin A
Vue d'ensemble
Description
Ophiopogonin A is a steroidal saponin compound derived from the tuber of Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects .
Applications De Recherche Scientifique
Ophiopogonin A has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroidal saponins.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: It has potential therapeutic applications in treating cardiovascular diseases, cancer, and inflammatory conditions.
Industry: this compound is used in the development of health supplements and pharmaceutical formulations
Mécanisme D'action
Target of Action
Ophiopogonin A, a component of traditional Chinese medicine Ophiopogon japonicus, primarily targets NF E2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress and inflammation .
Mode of Action
This compound interacts with its target, Nrf2, by increasing its expression . This interaction leads to a dose-dependent inhibition of tissue damage and apoptosis induced by hemorrhagic shock (HS) in kidney tissues . Furthermore, this compound promotes the phosphorylation of ERK, suggesting that it functions via the p-ERK/ERK signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB/MAPK signaling pathway . By inhibiting this pathway, this compound can alleviate pathological damage and reduce inflammation in various disease models .
Pharmacokinetics
It’s known that ophiopogonin d, a similar compound, is taken up by the liver via organic anion transporting polypeptides (oatps/oatps), suggesting that this compound might have a similar uptake mechanism .
Result of Action
This compound has been shown to have significant anti-inflammatory effects. In a study on hemorrhagic shock-induced renal injury, this compound dose-dependently inhibited tissue damage and apoptosis, and downregulated the levels of several inflammatory markers . Similarly, in a mouse model of Klebsiella pneumoniae, this compound treatment alleviated pathological damage and reduced inflammation .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For example, in the presence of hemorrhagic shock or hypoxia, this compound has been shown to have protective effects on kidney tissues . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ophiopogonin A has been shown to inhibit hemorrhagic shock (HS)-induced tissue damage and apoptosis . It also promotes the phosphorylation of ERK in HS kidney tissues and hypoxia-treated HK-2 cells . This suggests that this compound interacts with enzymes and proteins involved in the ERK signaling pathway.
Cellular Effects
This compound has significant cell viability inhibition and anti-proliferative effects . It has been shown to inhibit the expression of Ki67, a cell proliferation marker . These findings suggest that this compound influences cell function by modulating cell signaling pathways and gene expression.
Molecular Mechanism
This compound exerts its effects at the molecular level by inducing p53 expression via ribosomal protein (RP) L5 or L11 and inhibiting c-Myc expression through CNOT2 in a dose-dependent manner . This indicates that this compound can bind to these biomolecules, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it has been shown that Ophiopogonin D, a related compound, has significant cell viability inhibition and anti-proliferative effects over time . This suggests that this compound may have similar long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, Ophiopogonin D has been shown to mitigate DSS-induced effects, improve colon permeability, and modulate inflammatory markers like ZO-1, MUC-2, TNF-α, and IL-1β in mice
Metabolic Pathways
Ophiopogonin D has been shown to significantly affect intestinal microbiota composition, thereby improving symptoms of DSS-induced colitis in mice . This suggests that this compound may be involved in similar metabolic pathways and interact with enzymes or cofactors within these pathways.
Transport and Distribution
Ophiopogonin D has been shown to be taken up by the liver, mediated by organic anion transporting polypeptides (OATPs/oatps) . This suggests that this compound may be transported and distributed within cells and tissues in a similar manner.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ophiopogonin A involves multiple steps, starting from the extraction of the raw material, Ophiopogon japonicus. The process typically includes hydrolysis, purification, and crystallization to isolate the compound. Specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound generally involves large-scale extraction from Ophiopogon japonicus using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to purify this compound. Advanced methods like High-Performance Liquid Chromatography (HPLC) are commonly used to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ophiopogonin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the steroidal structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or altered pharmacological properties .
Comparaison Avec Des Composés Similaires
- Ophiopogonin B
- Ophiopogonin D
- Ruscogenin
Comparison: Ophiopogonin A is unique due to its specific molecular structure, which confers distinct pharmacological properties. For instance, while Ophiopogonin D also exhibits anti-cancer properties, this compound is more potent in its cardioprotective effects. Ruscogenin, another related compound, primarily exhibits anti-inflammatory properties but lacks the broad spectrum of activities seen with this compound .
Propriétés
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIVGTKSVYIZEB-GDUJLLAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673002 | |
Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11054-24-3 | |
Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.